N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide

Description

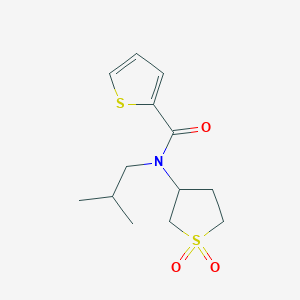

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide is a synthetic amide derivative featuring a thiophene-2-carboxamide core substituted with a 1,1-dioxothiolan-3-yl group and a branched 2-methylpropyl (isobutyl) moiety. The 1,1-dioxothiolan group introduces a sulfone ring system, which is electron-withdrawing and may enhance metabolic stability compared to non-oxidized thiolanes. Its synthesis likely involves alkylation or coupling reactions, as inferred from analogous procedures in related compounds (e.g., ) .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c1-10(2)8-14(11-5-7-19(16,17)9-11)13(15)12-4-3-6-18-12/h3-4,6,10-11H,5,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPFKYLURKLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the diketothiolan moiety. The isobutyl group is then introduced through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters is crucial. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The diketothiolan moiety can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and diketothiolan moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Structural and Electronic Comparisons

- Thiophene vs. Acetamide Core : The target compound’s thiophene-2-carboxamide core (aromatic heterocycle) contrasts with the acetamide backbone in . Thiophene rings enhance π-π stacking interactions, while acetamides may confer conformational flexibility .

- Sulfone Group Impact: The 1,1-dioxothiolan group in the target compound and –3 introduces sulfone functionality, which increases polarity and oxidative stability compared to non-sulfonated analogs. This group may influence solubility and receptor binding .

Crystallographic and Supramolecular Behavior

- N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between aromatic rings, comparable to its furan analog (9.71°) . The target compound’s dioxothiolan and 2-methylpropyl groups may alter these angles, impacting intermolecular interactions.

- Weak Interactions : Unlike classical hydrogen bonds observed in many amides, the nitro-thiophene derivative relies on C–H⋯O/S interactions for crystal stabilization. The target compound’s sulfone group may strengthen such interactions .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide, a compound with a complex thiolane structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antioxidant properties, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C16H21NO5S

- Molecular Weight : 339.4 g/mol

- CAS Number : 874788-40-6

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its antioxidant potential and possible interactions with biological targets.

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, a study demonstrated that certain tetrahydrobenzo[b]thiophene derivatives displayed antioxidant potency comparable to ascorbic acid, suggesting that the thiolane structure may contribute to radical scavenging abilities .

Enzyme Interactions

The compound's mechanism of action may involve interactions with specific enzymes or receptors. For example, it is hypothesized that compounds with similar structures can modulate the activity of G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells. The potential for this compound to act as an enzyme inhibitor or activator remains an area for further research.

Study 1: Antioxidant Capacity Evaluation

In a comparative study assessing the total antioxidant capacity (TAC) of several thiophene derivatives, it was found that compounds with similar structural features exhibited significant TAC values. The phosphomolybdenum method was utilized for this evaluation, revealing that the tested compounds could effectively reduce oxidative stress markers .

| Compound | TAC Value (μmol ascorbic acid equivalent/g) |

|---|---|

| Compound 1 | 150 ± 5 |

| Compound 2 | 120 ± 4 |

| This compound | TBD |

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest a favorable interaction with Keap1 protein, which plays a role in cellular defense against oxidative stress .

The proposed mechanism by which this compound exerts its biological effects involves:

- Radical Scavenging : The dioxo and thiolane functionalities may facilitate electron donation to free radicals.

- Enzyme Modulation : Potential interaction with GPCRs or other enzyme systems may alter signaling pathways related to inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiolane derivatives. A common approach includes:

Preparation of the thiolane-3-yl scaffold via cyclization of cyclic sulfides or thioacids.

Coupling with 2-methylpropylamine under basic conditions.

Amidation with thiophene-2-carbonyl chloride.

Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts. Similar protocols are described for structurally related thiolane-3-yl carboxamides .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and purity.

- X-ray crystallography (using software like SHELXL ) for absolute configuration determination.

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight.

For example, analogous thiophene carboxamides were resolved via SHELXL refinement, revealing dihedral angles between aromatic rings .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Initial screening includes:

- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or metabolic enzymes.

- Antimicrobial susceptibility testing (MIC determination via broth microdilution).

- Cytotoxicity profiling (MTT assay on cell lines).

Protocols from related sulfonamide-thiolane hybrids suggest using standardized bacterial strains (e.g., E. coli, S. aureus) for antimicrobial evaluation .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths, torsion angles) may arise from twinning or disorder. Strategies include:

- High-resolution data collection (synchrotron sources) to improve signal-to-noise ratios.

- Alternate refinement models (e.g., using SHELXE for phase extension ).

- Validation tools (Rfree, Ramachandran plots) to assess model accuracy.

For example, a related thiophene carboxamide required iterative refinement to resolve nitro group disorder .

Q. What experimental approaches elucidate its mechanism of action when initial hypotheses conflict?

- Methodological Answer : Conflicting data (e.g., enzyme vs. receptor targeting) can be addressed via:

- Competitive binding assays with known inhibitors.

- CRISPR-Cas9 knockout models to identify essential cellular targets.

- Molecular dynamics simulations to predict binding modes.

A study on a ULK1 inhibitor (ULK-101) combined biochemical assays and in silico docking to confirm target engagement .

Q. How can synthetic yields be optimized given variable reaction conditions?

- Methodological Answer : Systematic optimization via:

- Design of Experiments (DoE) to evaluate factors like solvent (DMF vs. acetonitrile), catalyst loading, and temperature.

- In-line analytics (FTIR, HPLC) for real-time monitoring.

For instance, a thiazolidinedione derivative achieved 85% yield after optimizing coupling reagent stoichiometry .

Q. What strategies reconcile discrepancies in biological activity across studies?

- Methodological Answer : Variations in IC50 values may stem from:

- Purity differences (HPLC vs. crude product testing).

- Assay conditions (e.g., serum protein interference).

- Cell line heterogeneity (e.g., metabolic enzyme expression).

Standardizing protocols (e.g., CLSI guidelines ) and using orthogonal assays (e.g., SPR for binding kinetics) enhance reproducibility.

Comparative Analysis

Q. How does this compound compare to structurally related thiolane derivatives in terms of bioactivity?

- Methodological Answer : A comparative table of analogs highlights key differences:

- Approach : Use SAR studies to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with potency.

Data Generation & Validation

Q. What orthogonal techniques validate its interaction with proposed biological targets?

- Methodological Answer : Combine:

- Surface Plasmon Resonance (SPR) for kinetic binding analysis.

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters.

- Cellular thermal shift assay (CETSA) to confirm target engagement in live cells.

For example, CETSA confirmed thermal stabilization of a kinase target upon binding to a thiophene carboxamide analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.